molecular formula C13H6Cl2F3N3 B3035887 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 338770-50-6

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3035887
CAS No.: 338770-50-6
M. Wt: 332.1 g/mol
InChI Key: BBEYYMUOXVADDH-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core substituted with dichlorophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 3-amino-5-(trifluoromethyl)pyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with fewer halogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing halogen atoms.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl and dichlorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-1H-pyrazolo[4,3-b]pyridine: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: Lacks the dichlorophenyl group, which may influence its reactivity and applications.

Uniqueness

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which enhance its chemical stability, reactivity, and potential biological activity. These substituents contribute to the compound’s versatility in various applications, making it a valuable molecule in scientific research and industrial applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3N3/c14-7-1-2-8(9(15)4-7)11-12-10(20-21-11)3-6(5-19-12)13(16,17)18/h1-5H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEYYMUOXVADDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC3=C2N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

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